molecular formula C18H19NO4 B2417690 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid CAS No. 2287289-16-9

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid

Cat. No. B2417690
CAS RN: 2287289-16-9
M. Wt: 313.353
InChI Key: WQIHKIWUDPGDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the VIP/secretin/glucagon family of peptides and is highly conserved across species. It is involved in a variety of physiological processes, including neurotransmission, neuroprotection, and inflammation.

Scientific Research Applications

PACAP-27 has been studied for its potential therapeutic applications in a variety of fields, including neurology, ophthalmology, and endocrinology. In neurology, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, PACAP-27 has been studied for its potential to treat retinal diseases such as glaucoma and diabetic retinopathy. In endocrinology, PACAP-27 has been shown to regulate the release of hormones such as insulin and growth hormone.

Mechanism of Action

PACAP-27 exerts its biological effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely expressed in the nervous system, endocrine system, and immune system. Upon binding to its receptors, PACAP-27 activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the biological effects of PACAP-27.
Biochemical and Physiological Effects
PACAP-27 has a variety of biochemical and physiological effects, depending on the tissue and receptor type. In the nervous system, PACAP-27 has been shown to regulate neurotransmitter release, neuronal survival, and synaptic plasticity. In the endocrine system, PACAP-27 regulates hormone release and cell proliferation. In the immune system, PACAP-27 has anti-inflammatory effects and regulates immune cell function.

Advantages and Limitations for Lab Experiments

PACAP-27 has several advantages for lab experiments, including its high stability and specificity for its receptors. However, there are also limitations to using PACAP-27, including its high cost and the need for specialized equipment and expertise to synthesize and handle the peptide.

Future Directions

There are several future directions for research on PACAP-27. One area of interest is the development of PACAP-27 analogs with improved stability and receptor selectivity. Another area of interest is the use of PACAP-27 in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of PACAP-27 and its potential therapeutic applications in various fields.

Synthesis Methods

PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. PACAP-27 is synthesized as a C-terminal amide, which is important for its biological activity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-9-8-14(17(20)21)10-16(15)19-18(22)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHKIWUDPGDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid

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